

An In-depth Technical Guide to the Structure of trans-3-Heptene

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Compound of Interest

Compound Name: *trans-3-Heptene*

Cat. No.: B081421

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of **trans-3-Heptene**. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and key reaction mechanisms.

Core Data Presentation

Trans-3-Heptene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.^{[1][2]} It is a colorless liquid at room temperature and possesses a distinct odor.^{[1][2]} The "trans" configuration indicates that the alkyl groups attached to the carbon-carbon double bond are on opposite sides, which influences its physical properties.^{[1][2]}

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₄	[1] [2]
Molar Mass	98.19 g/mol	[3]
Density	0.702 g/mL at 20 °C	[4]
Melting Point	-137 to -136.6 °C	[4]
Boiling Point	95-96 °C	[4]
Flash Point	-6.1 °C (21 °F)	[4]
Refractive Index	1.405 at 20 °C	[4]
Solubility	Insoluble in water; Soluble in organic solvents.	[2]
CAS Number	14686-14-7	[3]

Molecular Structure and Stereochemistry

The structure of **trans-3-Heptene** is defined by a seven-carbon chain with a double bond between the third and fourth carbon atoms. The "trans" or "(E)" configuration describes the stereochemistry at this double bond, with the ethyl and propyl groups positioned on opposite sides of the double bond axis.

Molecular structure of **trans-3-Heptene**.

Experimental Protocols

Synthesis of **trans-3-Heptene** via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes with good stereocontrol.[\[5\]](#) For the synthesis of **trans-3-Heptene**, a stabilized phosphorus ylide is typically reacted with an aldehyde.

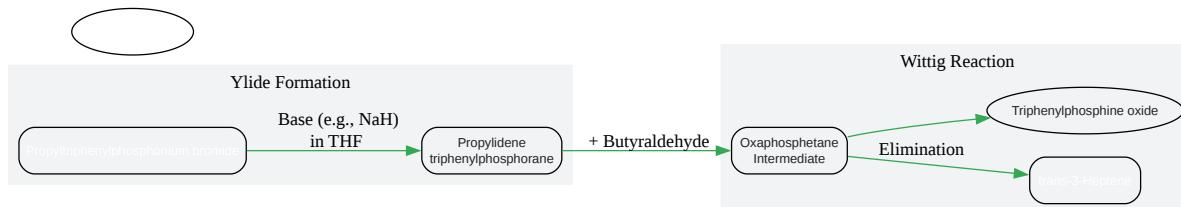
Procedure:

- Preparation of the Phosphonium Ylide:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi) (1.05 eq), dropwise to the stirred suspension.
- Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.

- Wittig Reaction:
- In a separate flask, dissolve butyraldehyde (1.0 eq) in anhydrous THF under an inert atmosphere.
- Cool the ylide solution to 0 °C and slowly add the butyraldehyde solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

- Work-up and Purification:
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with a non-polar solvent such as pentane or hexane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
- Purify the crude product by fractional distillation to obtain pure **trans-3-Heptene**.



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Wittig reaction for **trans-3-Heptene** synthesis.

Spectroscopic Characterization

¹H NMR Spectroscopy:

- Solvent: Deuterated chloroform (CDCl_3)
- Concentration: Approximately 10-20 mg of **trans-3-Heptene** in 0.6-0.7 mL of CDCl_3 .
- Instrument: 300 MHz or 500 MHz NMR Spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64.
- Expected Chemical Shifts (δ):
 - ~ 5.4 ppm (multiplet, 2H, vinylic protons)

- ~2.0 ppm (quartet, 2H, allylic CH₂)
- ~1.4 ppm (sextet, 2H, CH₂)
- ~0.9 ppm (triplet, 6H, terminal CH₃ groups)

¹³C NMR Spectroscopy:

- Solvent: Deuterated chloroform (CDCl₃)
- Concentration: Approximately 50-100 mg of **trans-3-Heptene** in 0.6-0.7 mL of CDCl₃.
- Instrument: 75 MHz or 125 MHz NMR Spectrometer.
- Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096.
- Expected Chemical Shifts (δ):
 - ~131 ppm (vinylic C-H)
 - ~34 ppm (allylic CH₂)
 - ~22 ppm (CH₂)
 - ~14 ppm (terminal CH₃)
- Technique: Attenuated Total Reflectance (ATR) or Neat (as a thin film between NaCl plates).
- Instrument: FTIR Spectrometer.
- Parameters:

- Spectral Range: 4000-650 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32.
- Expected Characteristic Absorptions:
 - ~3020 cm⁻¹ (C-H stretch, vinylic)
 - 2960-2850 cm⁻¹ (C-H stretch, alkyl)
 - ~1670 cm⁻¹ (C=C stretch, trans-alkene)
 - ~965 cm⁻¹ (C-H bend, trans-vinylic, out-of-plane)
- Technique: Electron Ionization (EI)
- GC Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Temperature Program:
 - Initial Temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/min.
- MS Parameters:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 35-200.
- Expected Fragmentation:
 - Molecular Ion (M⁺): m/z 98

- Major Fragments: m/z 69, 55, 41 (due to allylic cleavage and subsequent fragmentations).

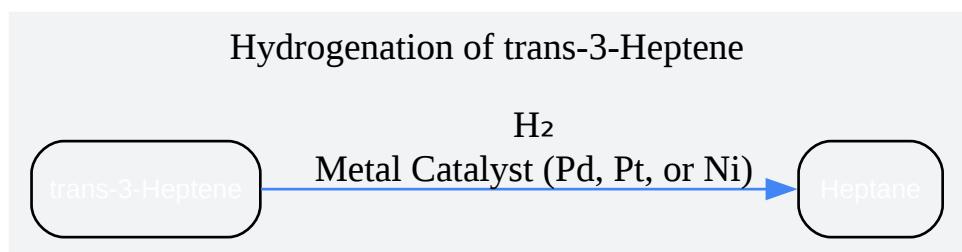
Key Reaction Pathways

Trans-3-Heptene, as a typical alkene, undergoes addition reactions across its double bond.

Two common examples are hydrogenation and halogenation.

Hydrogenation

Hydrogenation of **trans-3-Heptene** results in the formation of heptane. The reaction typically proceeds with syn-addition of hydrogen atoms across the double bond in the presence of a metal catalyst.

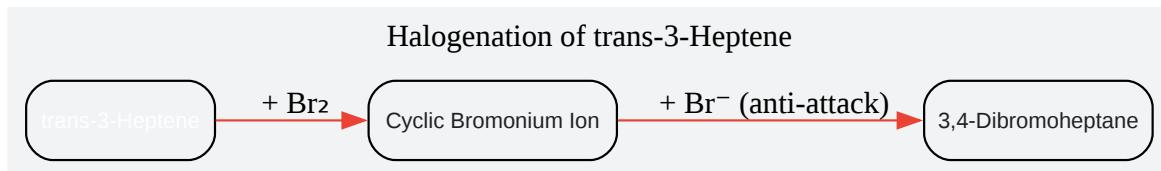


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Hydrogenation of **trans-3-Heptene**.

Halogenation

The reaction of **trans-3-Heptene** with a halogen, such as bromine (Br_2), proceeds via a cyclic halonium ion intermediate, leading to the anti-addition of the halogen atoms to form 3,4-dihaloheptane.



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Halogenation (Bromination) of **trans-3-Heptene**.

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